molecular formula C21H12N2O4 B12876905 2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile CAS No. 90178-99-7

2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile

Cat. No.: B12876905
CAS No.: 90178-99-7
M. Wt: 356.3 g/mol
InChI Key: CUXVQFXOEKEYRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method for synthesizing benzofuran derivatives, including 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile, involves the nitration of benzofuran compounds. This process can be carried out using nitrating agents such as nitric acid (HNO3) and acetic anhydride (Ac2O) under controlled conditions .

Industrial Production Methods

Industrial production of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile is unique due to its specific structural features, such as the presence of a nitrophenoxy group and a carbonitrile group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

90178-99-7

Molecular Formula

C21H12N2O4

Molecular Weight

356.3 g/mol

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C21H12N2O4/c22-13-14-1-10-20-16(11-14)12-21(27-20)15-2-6-18(7-3-15)26-19-8-4-17(5-9-19)23(24)25/h1-12H

InChI Key

CUXVQFXOEKEYRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C#N)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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